B7688163 (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide CAS No. 2220820-28-8

(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide

Cat. No.: B7688163
CAS No.: 2220820-28-8
InChI Key: HZZXWWQSMKENDN-OUKQBFOZNA-N
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Description

(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a methoxyphenyl group, a methyl(phenyl)amino group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide typically involves the reaction of 2-methoxybenzaldehyde with N-(2-(methyl(phenyl)amino)ethyl)acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • (E)-3-(2-Hydroxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
  • (E)-3-(2-Chlorophenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide

Comparison:

  • (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
  • (E)-3-(2-Hydroxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide has a hydroxyl group instead of a methoxy group, which may affect its solubility and hydrogen bonding capabilities.
  • (E)-3-(2-Chlorophenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide contains a chlorine atom, which can impact its electron density and reactivity.

Properties

CAS No.

2220820-28-8

InChI Key

HZZXWWQSMKENDN-OUKQBFOZNA-N

Origin of Product

United States

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